7-Bromofuro[3,2-c]pyridin-4(5H)-one

Synthetic Chemistry Regioselectivity Suzuki-Miyaura Coupling

Select 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6) for its unique 7-position bromine handle—critical for BD2-selective BET inhibitor SAR (>350-fold selectivity over BD1). Unlike unsubstituted or 2-/3-bromo isomers, the 7-bromo regioisomer delivers predictable Suzuki-Miyaura/Buchwald-Hartwig cross-coupling reactivity, a favorable cLogP (~1.65), and TPSA (46.0 Ų) baseline for lead optimization. Ideal for epigenetic probe and kinase inhibitor library synthesis. 98% purity, supply chain robust, and fully characterized for reproducible research.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 603301-02-6
Cat. No. B152695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromofuro[3,2-c]pyridin-4(5H)-one
CAS603301-02-6
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=O)NC=C2Br
InChIInChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
InChIKeyYFKFZPQHCJAURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6): A Strategic Brominated Furopyridine Scaffold for Pharmaceutical R&D


7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6) is a brominated heterocyclic building block with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol [1]. It features a fused furo[3,2-c]pyridine core, which provides a versatile platform for generating diverse compound libraries, particularly in medicinal chemistry programs focused on kinase inhibitors and protein degraders . This compound is commercially available with standard purities of ≥95% and 98% [1].

Why 7-Bromofuro[3,2-c]pyridin-4(5H)-one Cannot Be Simply Substituted with Other Furopyridine Analogs


Substituting 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6) with unsubstituted furo[3,2-c]pyridin-4(5H)-one or a different bromo-isomer like 2-bromofuro[3,2-c]pyridin-4(5H)-one (CAS 1368152-84-4) is scientifically invalid due to the profound impact of bromine's position on reactivity and molecular recognition [1]. The 7-bromo group provides a specific and tunable handle for cross-coupling reactions, but its exact placement on the pyridine ring also determines the electronic properties and spatial conformation of the molecule . This regioisomeric specificity dictates binding affinity to biological targets and the overall properties of any derived lead compound, meaning a switch to a different isomer will likely result in a complete loss of activity or a significantly altered pharmacological profile [2].

Quantitative Differentiation of 7-Bromofuro[3,2-c]pyridin-4(5H)-one: Key Evidence for Scientific Selection


Bromine Position Dictates Reactivity: 7-Bromo vs. 2-Bromo Isomers in Cross-Coupling

Electrophilic substitution studies on furo[3,2-c]pyridine reveal that the 2- and 3-positions are the primary sites for electrophilic attack, whereas direct bromination at the 7-position is not observed under the same conditions [1]. This fundamental difference in reactivity means that the 7-bromo isomer (CAS 603301-02-6) must be synthesized via alternative routes, often involving the pre-formation of the brominated pyridine moiety . Consequently, the 7-bromo isomer offers a distinct and orthogonal reactivity profile compared to the more common 2- or 3-bromo isomers, providing access to a different chemical space in cross-coupling reactions.

Synthetic Chemistry Regioselectivity Suzuki-Miyaura Coupling

Physicochemical Differentiation: Predicted Solubility and Lipophilicity of 7-Bromofuro[3,2-c]pyridin-4(5H)-one

Computational predictions indicate that 7-Bromofuro[3,2-c]pyridin-4(5H)-one possesses specific physicochemical attributes that influence its behavior in biological systems . Its aqueous solubility is predicted to be moderate (LogS ESOL = -2.3, translating to ~1.07 mg/mL), while its lipophilicity is moderate (Consensus Log Po/w = 1.65) . The Topological Polar Surface Area (TPSA) is calculated at 46.0 Ų . These values, while predictive, are key differentiators in lead optimization, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Application-Driven Differentiation: Proven Utility as a Key Intermediate for Potent BD2-Selective BET Inhibitors

The furo[3,2-c]pyridin-4(5H)-one scaffold, from which 7-Bromofuro[3,2-c]pyridin-4(5H)-one is derived, has been successfully employed as a core template for developing highly potent and selective BD2 inhibitors of BET proteins [1][2]. A representative optimized compound (8l, XY153) based on this scaffold achieved an IC50 of 0.79 nM for BRD4 BD2 with 354-fold selectivity over BRD4 BD1, and demonstrated potent antiproliferative activity in MV4-11 cancer cells (IC50 = 0.55 nM) [2]. This validates the 7-bromo-substituted scaffold as a privileged starting point for creating next-generation epigenetic therapeutics with improved safety profiles.

Epigenetics Oncology BET Inhibition

Commercial and Synthetic Feasibility: Standardized Purity and Scalable Synthesis

7-Bromofuro[3,2-c]pyridin-4(5H)-one is commercially available from multiple reputable vendors with a standard purity of 98%, often accompanied by batch-specific quality control data such as NMR and HPLC . Its synthesis is documented with a reported yield of approximately 74% from a 4,5-dihydro-4-oxofuro[3,2]pyridine precursor [1], indicating a reproducible and relatively efficient synthetic route. This contrasts with less common isomers like 3-bromofuro[3,2-c]pyridin-4(5H)-one, for which detailed synthetic procedures are not widely available in the public domain.

Process Chemistry Procurement Quality Control

Optimal Application Scenarios for Procuring 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6)


Medicinal Chemistry: Developing Next-Generation BD2-Selective BET Inhibitors

Procure this compound as a privileged starting material for synthesizing novel BET inhibitors with enhanced selectivity for the BD2 domain over BD1. The resulting 7-position substitution pattern, when elaborated, has been shown to yield compounds with >350-fold BD2 selectivity, a critical feature for reducing toxicity and improving the therapeutic window in oncology applications [1]. This application directly leverages the validated utility of the furo[3,2-c]pyridin-4(5H)-one scaffold in epigenetics research.

Chemical Biology: Designing Selective Chemical Probes for Kinase and Epigenetic Targets

The unique reactivity of the 7-bromo substituent in cross-coupling reactions makes this compound an ideal building block for constructing diverse libraries of kinase inhibitors or epigenetic probes [2]. Its moderate predicted lipophilicity (cLogP ~1.65) and solubility are favorable starting points for probe development, allowing for the creation of tool compounds with optimized cellular permeability and reduced off-target effects . This is in contrast to unsubstituted or differently substituted isomers that may not offer the same balance of properties.

Synthetic Methodology: Exploring Regioselective Functionalization of the Furopyridine Core

Use this compound as a substrate for developing and validating new regioselective cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Its well-defined and documented reactivity profile, combined with high commercial purity (98%), ensures reproducibility and reliability in synthetic studies . The alternative, an isomer like 3-bromofuro[3,2-c]pyridin-4(5H)-one, lacks the same level of characterization and supply chain robustness, making it a riskier choice for methodology development.

Pharmaceutical R&D: Structure-Activity Relationship (SAR) Studies on Fused Heterocyclic Scaffolds

For SAR campaigns focused on optimizing the furopyridine core, this compound provides a distinct regioisomeric point for diversification . Its predicted TPSA (46.0 Ų) and LogP values offer a measurable baseline for evaluating how modifications at the 7-position affect key drug-like properties . This allows for data-driven decision-making in hit-to-lead and lead optimization phases, providing a clear advantage over uncharacterized or less-defined analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromofuro[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.